N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
Synthesis Analysis
While there is no direct synthesis process available for the specific compound, there are related compounds that have been synthesized. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides .
Scientific Research Applications
Antitubercular Activity
Research has shown that derivatives of N-substituted hydrazinecarboxamides exhibit significant antitubercular activity. For instance, compounds similar to the one have been evaluated in vitro for their anti-TB activity against various mycobacteria strains, including M. tuberculosis and INH-resistant non-tuberculous mycobacteria, demonstrating potential for the rational design of new antitubercular compounds (M. Asif, 2014).
Kinase Inhibition for Cancer Therapy
Pyrazolo[3,4-b]pyridine derivatives, structurally related to the queried compound, have been highlighted for their versatility in kinase inhibition, a crucial target in cancer therapy. These compounds bind to the hinge region of kinases, suggesting their potential in the design of new anticancer drugs. Patents and peer-reviewed articles support the scaffold's use in inhibiting various kinase targets, indicating its broad applicability in developing cancer therapeutics (Steve Wenglowsky, 2013).
Synthetic and Medicinal Aspects
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the target compound, is recognized for its wide range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. This class of compounds has garnered attention for its potential in drug discovery, underscoring the structural motif's importance in medicinal chemistry and the development of drug-like candidates (S. Cherukupalli et al., 2017).
properties
IUPAC Name |
N-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-4-2-3-5-11(9)16-14(19)13-10-8-15-7-6-12(10)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHBEXMYPPVGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NNC3=C2CNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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